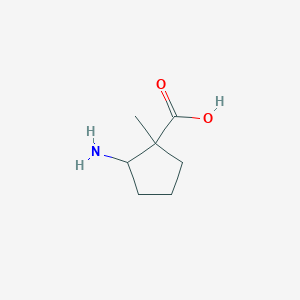
2-Amino-4-(tert-butyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-(tert-butyl)nicotinamide is a chemical compound with the molecular formula C11H16N2O. It is a derivative of nicotinamide, where the hydrogen atom at the 4-position of the pyridine ring is replaced by a tert-butyl group. This modification imparts unique properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(tert-butyl)nicotinamide typically involves the following steps:
Starting Material: The synthesis begins with 4-chloronicotinic acid.
Amidation: The 4-chloronicotinic acid is converted to 4-chloronicotinamide through an amidation reaction.
Substitution: The chlorine atom in 4-chloronicotinamide is substituted with a tert-butyl group using tert-butylamine.
Amination: Finally, the compound undergoes an amination reaction to introduce the amino group at the 2-position, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
2-Amino-4-(tert-butyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Amino-4-(tert-butyl)nicotinamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to nicotinamide metabolism.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-Amino-4-(tert-butyl)nicotinamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in nicotinamide metabolism.
Pathways Involved: It influences pathways related to redox reactions and energy production in cells.
相似化合物的比较
Similar Compounds
Nicotinamide: The parent compound, which lacks the tert-butyl group.
2-Amino-4-methylpyridine: A similar compound with a methyl group instead of a tert-butyl group.
4-tert-Butylpyridine: A compound with a tert-butyl group but lacking the amino group.
Uniqueness
2-Amino-4-(tert-butyl)nicotinamide is unique due to the presence of both the amino group and the tert-butyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H15N3O |
|---|---|
分子量 |
193.25 g/mol |
IUPAC 名称 |
2-amino-4-tert-butylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H15N3O/c1-10(2,3)6-4-5-13-8(11)7(6)9(12)14/h4-5H,1-3H3,(H2,11,13)(H2,12,14) |
InChI 键 |
NCVRUBYIUPRDHU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=C(C(=NC=C1)N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


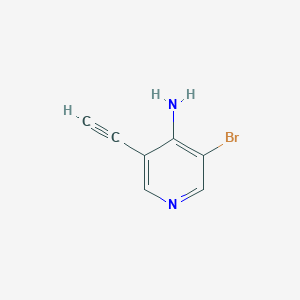
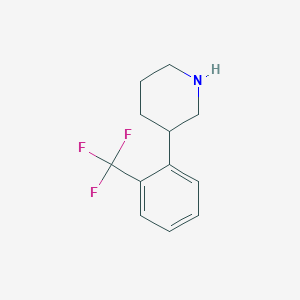
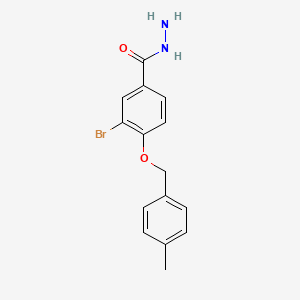
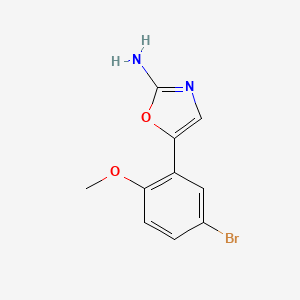


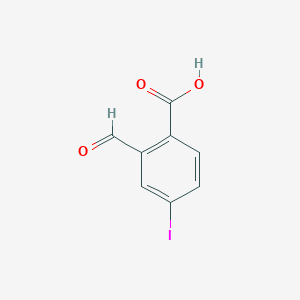

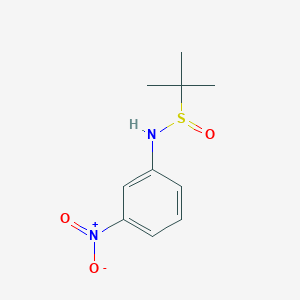
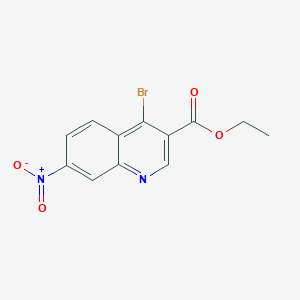
![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylicacid](/img/structure/B13009866.png)
![Methyl(1R,2R,3R,5R)-2-hydroxybicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13009872.png)
![2-(Trifluoromethyl)benzo[d]oxazol-7-amine](/img/structure/B13009875.png)
